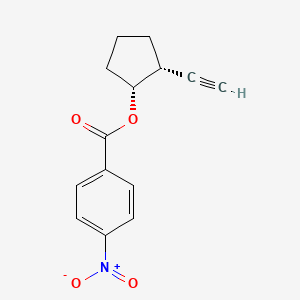
Rel-(1R,2R)-2-ethynylcyclopentyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Ethynylcyclopentyl 4-nitrobenzoate is an organic compound that features a cyclopentyl ring substituted with an ethynyl group and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Ethynylcyclopentyl 4-nitrobenzoate typically involves a multi-step process. One common method includes the esterification of 4-nitrobenzoic acid with cis-2-ethynylcyclopentanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of cis-2-Ethynylcyclopentyl 4-nitrobenzoate may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions and can lead to higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions
cis-2-Ethynylcyclopentyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
cis-2-Ethynylcyclopentyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-Ethynylcyclopentyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethynyl group can undergo addition reactions with various biomolecules. These interactions can lead to changes in the activity of enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-nitrobenzoate: Similar ester structure but lacks the cyclopentyl and ethynyl groups.
4-Nitrobenzoic acid: Contains the nitrobenzoate moiety but lacks the ester and cyclopentyl groups.
cis-2-Ethynylcyclopentanol: Contains the cyclopentyl and ethynyl groups but lacks the nitrobenzoate ester.
Uniqueness
The presence of both the ethynyl and nitrobenzoate groups allows for diverse chemical transformations and interactions with biological systems .
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
[(1R,2R)-2-ethynylcyclopentyl] 4-nitrobenzoate |
InChI |
InChI=1S/C14H13NO4/c1-2-10-4-3-5-13(10)19-14(16)11-6-8-12(9-7-11)15(17)18/h1,6-10,13H,3-5H2/t10-,13+/m0/s1 |
InChI Key |
WBMMCZIDRMYVQL-GXFFZTMASA-N |
Isomeric SMILES |
C#C[C@H]1CCC[C@H]1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C#CC1CCCC1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















